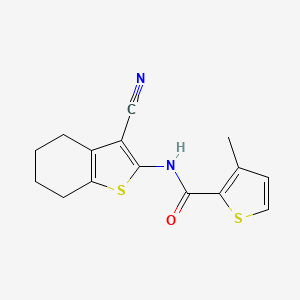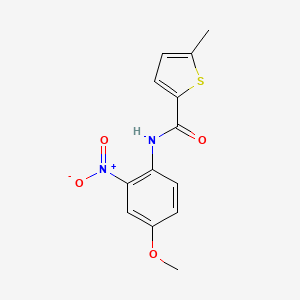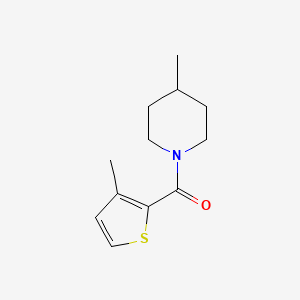
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-METHYL-2-THIOPHENECARBOXAMIDE
Übersicht
Beschreibung
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-METHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound that belongs to the class of aromatic amides. This compound is characterized by its unique structure, which includes a benzothiophene ring and a thiophene ring, both of which are fused with a cyano group and a carboxamide group. The compound’s molecular formula is C21H16N4OS3, and it has a molecular weight of 436.577 g/mol .
Wirkmechanismus
Target of Action
The primary target of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-thiophenecarboxamide is the Mitogen-activated protein kinase 10 (JNK3) . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its target by binding to the ATP-binding site of JNK3 . This interaction inhibits the kinase’s activity, leading to changes in the cellular processes that the kinase regulates .
Biochemical Pathways
The inhibition of JNK3 affects the JNK signaling pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis . The downstream effects of this inhibition are dependent on the specific cellular context and can lead to changes in cell behavior .
Pharmacokinetics
These properties, which include absorption, distribution, metabolism, and excretion (adme), are crucial for understanding the compound’s bioavailability and its overall effect in the body .
Result of Action
The molecular and cellular effects of the compound’s action are dependent on the specific cellular context. By inhibiting JNK3, the compound can potentially affect cell proliferation, differentiation, and apoptosis . These effects could have implications in various disease states where JNK3 is implicated, such as neurodegenerative diseases and cancer .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its target and exert its effects .
Biochemische Analyse
Biochemical Properties
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-thiophenecarboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific kinases. It has been identified as a potent and selective inhibitor of JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family and are involved in various cellular processes, including inflammation and apoptosis. The compound interacts with the ATP-binding site of these kinases, inhibiting their activity and thereby modulating the associated biochemical pathways .
Cellular Effects
The effects of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-thiophenecarboxamide on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the inhibition of JNK2 and JNK3 kinases by this compound can lead to reduced inflammation and apoptosis, which are critical processes in various diseases, including neurodegenerative disorders and cancer . The compound’s impact on these pathways highlights its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-thiophenecarboxamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of JNK2 and JNK3 kinases, inhibiting their activity . This inhibition prevents the phosphorylation of downstream targets, thereby modulating gene expression and cellular responses. The unique binding mode of the compound, involving the 3-cyano substituent forming an H-bond acceptor interaction with the hinge region of the ATP-binding site, is crucial for its inhibitory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-thiophenecarboxamide have been observed to change over time. The compound is stable under specific conditions, with stock solutions remaining stable for up to six months when stored at -20°C . Long-term studies have shown that the compound can maintain its inhibitory effects on JNK2 and JNK3 kinases over extended periods, although degradation and reduced efficacy may occur under certain conditions .
Dosage Effects in Animal Models
The effects of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-thiophenecarboxamide vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits JNK2 and JNK3 kinases without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s therapeutic benefits are outweighed by its potential harm . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-thiophenecarboxamide is involved in specific metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s inhibition of JNK2 and JNK3 kinases affects metabolic flux and metabolite levels, particularly in pathways related to inflammation and apoptosis . These interactions highlight the compound’s potential to modulate metabolic processes in disease contexts.
Transport and Distribution
Within cells and tissues, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-thiophenecarboxamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and activity . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-thiophenecarboxamide is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its therapeutic efficacy.
Vorbereitungsmethoden
The synthesis of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-METHYL-2-THIOPHENECARBOXAMIDE involves several steps. One common method includes the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-amine with 3-methyl-2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Analyse Chemischer Reaktionen
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-METHYL-2-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-METHYL-2-THIOPHENECARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Vergleich Mit ähnlichen Verbindungen
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-METHYL-2-THIOPHENECARBOXAMIDE can be compared with other similar compounds, such as:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-thiophen-2-yl-2-pyridinyl)thio]acetamide: This compound has a similar benzothiophene structure but differs in the substituents attached to the thiophene ring.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-naphthalenecarboxamide: This compound contains a naphthalene ring instead of a thiophene ring, leading to different chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-9-6-7-19-13(9)14(18)17-15-11(8-16)10-4-2-3-5-12(10)20-15/h6-7H,2-5H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMAWRGCAXDMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B4278726.png)

![N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B4278757.png)
![3-[(Furan-2-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278765.png)
![2,6-dimethyl-4-[(3-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B4278775.png)
![N-[1-(4-ethylphenyl)ethyl]-3,4-dimethylbenzamide](/img/structure/B4278787.png)

![4-ETHYL-5-METHYL-2-{[(5-METHYL-2-THIENYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE](/img/structure/B4278799.png)
![2-[(Thiophen-2-ylmethyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B4278811.png)

![2-[2-(4-TERT-BUTYLPHENYL)CYCLOPROPANEAMIDO]-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE](/img/structure/B4278819.png)
![N-(3-{[(cyclobutylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)cyclobutanecarboxamide](/img/structure/B4278833.png)
![METHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4,5-DIMETHOXYBENZOATE](/img/structure/B4278834.png)
![2,4-dimethoxy-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B4278835.png)
